1-[1-(5-phenyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
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Description
The compound is a complex organic molecule that includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Scientific Research Applications
Antibacterial and Antifungal Applications
Antibacterial Activity
Studies have shown that nitrogen-carbon-linked azolylphenyl)oxazolidinone derivatives, which share structural similarities with the specified compound, exhibit good activity against Gram-negative bacteria, including Haemophilus influenzae and Moraxella catarrhalis. Various substituents on the azole moieties significantly affect antibacterial activity, with certain cyano azoles demonstrating dramatic improvements against both Gram-positive and Gram-negative bacteria (Genin et al., 2000).
Antifungal Activity
Research on triazole-based azo molecules has indicated good antimicrobial activity against Staphylococcus aureus, with certain compounds showing MIC values indicative of potent antibacterial effects. Molecular docking studies suggest these compounds can inhibit key bacterial enzymes, showcasing their potential as antibacterial agents (Gökalp et al., 2020).
Anticancer and Renoprotective Activities
- Anticancer and Renoprotective Effects: A study on benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating pyrazole moiety revealed that some compounds exhibited significant antihyperglycemic and renoprotective activities. This highlights the therapeutic potential of such compounds in treating diabetes and kidney-related diseases (Abeed et al., 2017).
Synthesis and Chemical Properties
- Synthesis and Properties: Research into the synthesis and properties of various azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione demonstrates the chemical versatility and potential pharmacological applications of these compounds. Such studies provide a foundation for the development of new drugs with improved efficacy and safety profiles (Azab et al., 2017).
Properties
IUPAC Name |
(3-phenyl-1H-pyrazol-5-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(20-9-12(10-20)21-7-6-16-19-21)14-8-13(17-18-14)11-4-2-1-3-5-11/h1-8,12H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLOLBAGQHIOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NN2)C3=CC=CC=C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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